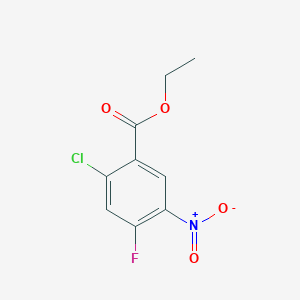

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Description

Properties

Molecular Formula |

C9H7ClFNO4 |

|---|---|

Molecular Weight |

247.61 g/mol |

IUPAC Name |

ethyl 2-chloro-4-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

XHFJXQUWCLIYML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations in Benzoate Esters

The following table compares ethyl 2-chloro-4-fluoro-5-nitrobenzoate with analogs differing in substituents or ester groups:

Key Observations:

- Ester Group Influence : Methyl esters (e.g., CAS 85953-30-6) exhibit lower molecular weights and may differ in solubility and hydrolysis rates compared to ethyl esters .

- Functional Group Positioning : Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate introduces an ethoxy group, increasing steric hindrance at C-2, which could impede reactions at the aromatic ring .

Physicochemical and Application Differences

- Bioactivity : Fluorine and nitro groups enhance electron-withdrawing effects, stabilizing intermediates in herbicide synthesis. Bromine analogs (e.g., ethyl 2-bromo derivative) are less studied but may offer alternative reactivity pathways .

- Commercial Availability : Mthis compound is commercially available in reagent-grade quantities (e.g., 100 mg to 500 mg), while ethyl analogs are often synthesized in situ for agrochemical production .

Preparation Methods

Reaction Mechanism and Conditions

Nitration is conducted using a sulfuric acid-nitric acid (mixed acid) system. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially entering the para position relative to the electron-withdrawing chlorine and fluorine substituents. However, competitive meta substitution and over-nitration can occur, necessitating precise control of temperature, nitrating agent stoichiometry, and reaction time.

Table 1: Effect of Reaction Temperature on Nitration Outcomes

| Temperature (°C) | Desired Isomer (%) | Undesired Isomer (%) | Di-Nitro Byproduct (%) |

|---|---|---|---|

| 55–60 | 78 | 12 | 10 |

| 60–65 | 85 | 8 | 7 |

| 70–75 | 72 | 10 | 18 |

Data adapted from Examples 6–8 in, demonstrating that temperatures of 60–65°C optimize selectivity for the 5-nitro isomer while suppressing di-nitration.

Optimization Strategies

-

Nitrating Agent Stoichiometry : Using 1.2–1.5 equivalents of nitric acid relative to the substrate minimizes di-nitration. Excess nitric acid increases di-nitro byproduct formation, reducing the yield of the desired mono-nitro compound.

-

Reaction Time : Extending the reaction duration beyond 4 hours at 60–65°C improves conversion but risks over-nitration. A balance is achieved at 5–6 hours.

Esterification of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid

Thionyl Chloride-Mediated Esterification

The most efficient method involves converting the carboxylic acid to its acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ethanol:

Example Protocol (Adapted from and):

-

Reagents : 2-Chloro-4-fluoro-5-nitrobenzoic acid (100 g), ethanol (500 mL), thionyl chloride (108.6 g, 2.0 eq).

-

Conditions : React at 65–70°C for 6–8 hours under reflux.

-

Workup : Distill excess ethanol, extract with isopropyl acetate, wash with 2% sodium bicarbonate, and isolate the ester.

Alternative Methods

-

Fischer Esterification : Less commonly used due to slower reaction kinetics and lower yields in industrial settings.

-

DCC Coupling : Reserved for lab-scale synthesis where reagent cost is less prohibitive.

Purification and Isolation

Crude this compound is purified via:

-

Solvent Extraction : Isopropyl acetate effectively separates the ester from aqueous acid byproducts.

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% (HPLC).

Industrial-Scale Production

Process Economics

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 2-chloro-4-fluoro-5-nitrobenzoate from its precursor acids?

- Methodological Answer : The esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid typically employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as activating agents. For example, using SOCl₂ with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C for 1–12 hours yields the corresponding benzoyl chloride intermediate. Subsequent reaction with ethanol under anhydrous conditions (e.g., in DCM with pyridine as a base) achieves esterification. Key variables include reaction time (shorter for oxalyl chloride) and solvent polarity .

Q. How can I characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The nitro group deshields adjacent protons, while fluorine shows distinct coupling patterns.

- IR : Look for ester C=O stretching (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –NO₂ or –Cl).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for nitro-aromatic contaminants .

Q. What are the solubility and stability considerations for this compound in common solvents?

- Methodological Answer :

- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water or hexane. For kinetic studies, use DMSO as a co-solvent to enhance dissolution.

- Stability : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis. Avoid prolonged exposure to light, as nitro groups may undergo photoreduction. Prepare fresh solutions for sensitive reactions (e.g., nucleophilic substitutions) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound during catalytic hydrogenation?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing –Cl and –F groups meta to the –NO₂ enhance its electrophilicity, facilitating reduction.

- Steric Effects : The ethyl ester at the ortho position may hinder access to catalysts (e.g., Pd/C). Use high-pressure H₂ (5–10 atm) and polar protic solvents (e.g., ethanol) to improve reaction rates. Monitor intermediates via TLC or in situ IR to optimize conditions .

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for refinement, especially for disordered nitro or ester groups. Heavy atoms (Cl, F) improve phasing.

- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to identify motifs like dimers, which stabilize crystal packing.

- Twinned Data : For twinned crystals, employ SHELXD for structure solution and Olex2 for visualization .

Q. How can contradictory data from synthetic yields or analytical results be systematically troubleshooted?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, moisture levels). For low yields in esterification, test alternative bases (e.g., triethylamine vs. pyridine).

- Analytical Conflicts : Cross-validate NMR assignments with -DEPT or 2D COSY. For mass spec anomalies, check for isotopic patterns (e.g., / ratio).

- Case Study : A 2024 study found that residual DMF in benzoyl chloride intermediates led to side reactions; rigorous solvent removal (rotary evaporation under vacuum) improved yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.